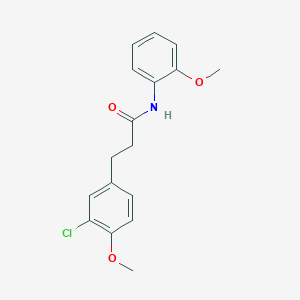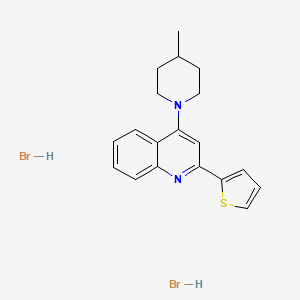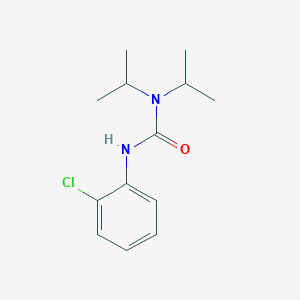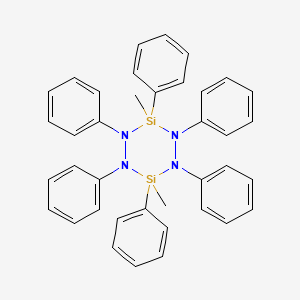
3-(3-chloro-4-methoxyphenyl)-N-(2-methoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-chloro-4-methoxyphenyl)-N-(2-methoxyphenyl)propanamide is an organic compound characterized by the presence of chloro, methoxy, and amide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-methoxyphenyl)-N-(2-methoxyphenyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-methoxybenzaldehyde and 2-methoxyaniline.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with the aniline to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Amidation: The amine is reacted with a suitable acylating agent, such as propanoyl chloride, to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-chloro-4-methoxyphenyl)-N-(2-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The chloro group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of 3-(3-chloro-4-formylphenyl)-N-(2-methoxyphenyl)propanamide.
Reduction: Formation of 3-(3-chloro-4-methoxyphenyl)-N-(2-methoxyphenyl)propanamine.
Substitution: Formation of derivatives such as 3-(3-amino-4-methoxyphenyl)-N-(2-methoxyphenyl)propanamide.
Aplicaciones Científicas De Investigación
3-(3-chloro-4-methoxyphenyl)-N-(2-methoxyphenyl)propanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Material Science: The compound is explored for its use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is used as a probe to study enzyme interactions and receptor binding in biological systems.
Mecanismo De Acción
The mechanism by which 3-(3-chloro-4-methoxyphenyl)-N-(2-methoxyphenyl)propanamide exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, pain, or cellular metabolism.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-chloro-4-methoxyphenyl)-N-(2-hydroxyphenyl)propanamide
- 3-(3-chloro-4-methoxyphenyl)-N-(2-ethoxyphenyl)propanamide
- 3-(3-chloro-4-methoxyphenyl)-N-(2-methylphenyl)propanamide
Uniqueness
3-(3-chloro-4-methoxyphenyl)-N-(2-methoxyphenyl)propanamide is unique due to the presence of both chloro and methoxy groups, which confer specific electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
853315-06-7 |
|---|---|
Fórmula molecular |
C17H18ClNO3 |
Peso molecular |
319.8 g/mol |
Nombre IUPAC |
3-(3-chloro-4-methoxyphenyl)-N-(2-methoxyphenyl)propanamide |
InChI |
InChI=1S/C17H18ClNO3/c1-21-15-9-7-12(11-13(15)18)8-10-17(20)19-14-5-3-4-6-16(14)22-2/h3-7,9,11H,8,10H2,1-2H3,(H,19,20) |
Clave InChI |
GYDAWLYNGHYCLP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CCC(=O)NC2=CC=CC=C2OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2'-(Allyloxy)[1,1'-biphenyl]-2-ol](/img/structure/B11948072.png)








![Spiro[4.7]dodecan-6-one](/img/structure/B11948136.png)

![3-chloro-N-[2-(2-pyridinyl)ethyl]aniline](/img/structure/B11948150.png)

